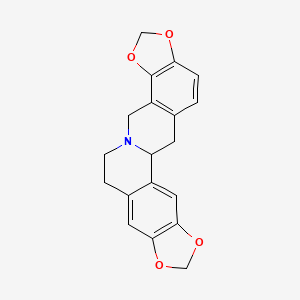

Tetrahydrocoptisine

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La tetrahidrocoptisina se puede sintetizar a través de varias reacciones químicas que involucran derivados de isoquinolina. Un método común involucra la reducción de coptisina usando borohidruro de sodio en metanol . La reacción generalmente ocurre a temperatura ambiente y produce tetrahidrocoptisina como producto sólido.

Métodos de producción industrial: La producción industrial de tetrahidrocoptisina a menudo involucra la extracción de fuentes naturales como las raíces de Coptis chinensis. El proceso de extracción incluye extracción con disolventes seguida de purificación utilizando técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones: La tetrahidrocoptisina sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar varios derivados.

Reducción: Las reacciones de reducción pueden producir diferentes derivados tetrahidro.

Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones en el anillo de isoquinolina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.

Sustitución: Las reacciones de halogenación y nitración a menudo utilizan reactivos como bromo y ácido nítrico.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de tetrahidrocoptisina, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Chemical Applications

1. Reference Compound in Alkaloid Studies

- Tetrahydrocoptisine serves as a reference compound in the study of alkaloids and their derivatives, aiding researchers in understanding the structural and functional properties of similar compounds.

2. Chemical Reactions

- The compound participates in various chemical reactions, including:

- Oxidation: Can be oxidized to form multiple derivatives.

- Reduction: Yielding different tetrahydro derivatives.

- Substitution: Occurs at various positions on the isoquinoline ring.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Various oxidized derivatives |

| Reduction | Sodium borohydride | Tetrahydro derivatives |

| Substitution | Bromine, Nitric acid | Substituted isoquinoline derivatives |

Biological Applications

1. Anti-Inflammatory Effects

- This compound has demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. This mechanism is primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway .

2. Protection Against Acute Lung Injury

- A notable study showed that this compound pretreatment significantly reduced mortality rates and lung inflammation in rats subjected to lipopolysaccharide (LPS)-induced acute lung injury. Key findings include:

| Study Parameter | Result |

|---|---|

| Mortality Rate | Significantly decreased |

| Lung Wet Weight to Dry Weight Ratio | Markedly reduced |

| TNF-α Levels | Inhibited |

| IL-6 Levels | Inhibited |

Medical Applications

1. Potential Therapeutic Uses

- Due to its anti-inflammatory properties, this compound has potential therapeutic applications in treating:

- Inflammatory diseases.

- Conditions related to acute lung injury.

2. Gastroprotective Activity

- The compound exhibits gastroprotective effects attributed to its ability to reduce nitric oxide production and modulate pro-inflammatory cytokines, thus preventing gastric mucosal damage .

Case Studies

1. Study on Acute Lung Injury

- Objective: To evaluate the protective effect of this compound on LPS-induced acute lung injury in rats.

- Findings: The study concluded that this compound effectively reduced inflammation and mortality associated with acute lung injury by modulating inflammatory pathways .

2. Study on Inflammatory Cytokines

Mecanismo De Acción

La tetrahidrocoptisina ejerce sus efectos principalmente a través de la inhibición de la vía de señalización del factor nuclear kappa B (NF-κB). Esta inhibición reduce la producción de citoquinas proinflamatorias y óxido nítrico, aliviando así la inflamación . Además, afecta las vías de la proteína quinasa activada por mitógeno (MAPK), incluidas ERK y p38 MAPK, que participan en las respuestas celulares al estrés y la inflamación .

Compuestos similares:

Coptisina: Otro alcaloide con propiedades antiinflamatorias similares.

Berberina: Conocido por sus efectos antimicrobianos y antiinflamatorios.

Palmatina: Muestra actividades farmacológicas similares, incluidos los efectos antiinflamatorios y antioxidantes.

Singularidad: La tetrahidrocoptisina es única debido a su inhibición específica de la vía NF-κB y sus potentes efectos antiinflamatorios. A diferencia de algunas de sus contrapartes, ha mostrado una eficacia significativa en la reducción de la lesión pulmonar aguda en modelos animales .

En conclusión, la tetrahidrocoptisina es un compuesto de gran interés debido a sus diversas aplicaciones y potentes actividades biológicas. Su mecanismo de acción único y su efectividad en varias áreas de investigación científica la convierten en un tema de estudio valioso.

Comparación Con Compuestos Similares

Coptisine: Another alkaloid with similar anti-inflammatory properties.

Berberine: Known for its antimicrobial and anti-inflammatory effects.

Palmatine: Exhibits similar pharmacological activities, including anti-inflammatory and antioxidant effects.

Uniqueness: Tetrahydrocoptisine is unique due to its specific inhibition of the NF-κB pathway and its potent anti-inflammatory effects. Unlike some of its counterparts, it has shown significant efficacy in reducing acute lung injury in animal models .

Actividad Biológica

Tetrahydrocoptisine, an alkaloid derived from Corydalis species, particularly Corydalis tubers, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological effects, focusing on its anti-inflammatory, gastroprotective, and anti-parasitic properties, along with relevant research findings and case studies.

- Chemical Formula : C19H17NO4

- CAS Number : 7461-02-1

This compound exhibits its biological effects through various mechanisms:

-

Anti-inflammatory Activity :

- Inhibits pro-inflammatory cytokines such as TNF-α and IL-6.

- Reduces nitric oxide (NO) production.

- Modulates the NF-κB signaling pathway, which is crucial in the inflammatory response.

-

Gastroprotective Effects :

- Protects against ethanol-induced gastric ulcers by preventing neutrophil accumulation and reducing inflammatory cytokine release.

- Inhibits myeloperoxidase (MPO) activity, which is associated with inflammation in gastric tissues.

-

Anti-parasitic Activity :

- Demonstrates nematocidal properties against Strongyloides species.

- Exhibits potential in treating parasitic infections.

1. Anti-inflammatory Effects

A study conducted by Zhang et al. (2014) demonstrated that this compound significantly inhibited LPS-induced TNF-α and IL-6 production in rat models. The compound also reduced lung wet-to-dry weight ratios, indicating decreased pulmonary edema during acute lung injury (ALI) scenarios.

| Study | Model | Findings |

|---|---|---|

| Zhang et al. (2014) | LPS-induced ALI in rats | Reduced TNF-α and IL-6 levels; improved lung pathology |

| Liu et al. (2013) | Carrageenan-induced edema | Decreased paw and ear edema; inhibition of NF-κB activation |

2. Gastroprotective Activity

Research by Wang et al. (2020) highlighted the protective effect of this compound against ethanol-induced gastric ulcers in mice. The study reported a significant reduction in ulcer index and inflammatory cell infiltration.

| Study | Model | Findings |

|---|---|---|

| Wang et al. (2020) | Ethanol-induced gastric ulcers in mice | Lowered ulcer index; reduced inflammatory response |

3. Anti-parasitic Activity

In vitro assays have shown that this compound possesses nematocidal activity, making it a candidate for further investigation in treating parasitic infections.

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Propiedades

IUPAC Name |

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYJCYXWJGAKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904180 | |

| Record name | Tetrahydrocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4312-32-7, 7461-02-1 | |

| Record name | (±)-Stylopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4312-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stylopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Stylopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydrocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.